molecular formula C14H8N2S3 B7763543 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B7763543
M. Wt: 300.4 g/mol
InChI Key: YLAJZDWKZNBCSL-UHFFFAOYSA-N
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Description

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a high-purity chemical compound designed for research applications. It belongs to the class of thieno[2,3-b]pyridine derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological properties. These fused heterocyclic systems are frequently investigated as key intermediates in the synthesis of new potential antitumor drugs . Recent scientific advancements highlight the therapeutic potential of functionalized thienopyridines, which have been studied for their antibacterial, cytotoxic, and anti-viral activities, making them a valuable scaffold in drug discovery campaigns . The structure of related compounds often reveals a nearly planar configuration, which facilitates intermolecular interactions such as hydrogen bonding and π-stacking, crucial for binding to biological targets . As a research chemical, this compound is well-suited for exploring novel synthetic pathways, developing molecular hybrids, and screening for biological activity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-sulfanylidene-4,6-dithiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c15-8-10-9(12-3-1-5-18-12)7-11(16-14(10)17)13-4-2-6-19-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJZDWKZNBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition-initiated cyclization. Cyanothioacetamide acts as a bifunctional nucleophile, attacking the acetylenic ketone to form a thioenolate intermediate. Subsequent cyclization and aromatization yield the target pyridine derivative. Key steps include:

  • Michael Addition : Cyanothioacetamide attacks the β-position of the acetylenic ketone, forming a transient enolate.

  • Cyclization : Intramolecular nucleophilic attack by the thiolate group generates the pyridine ring.

  • Aromatization : Elimination of water stabilizes the aromatic system.

The optimal conditions involve refluxing equimolar amounts of 1,3-di(2-thienyl)prop-2-yn-1-one and cyanothioacetamide in ethanol for 12–15 hours. Catalytic amounts of piperidine (5 mol%) enhance reaction efficiency by deprotonating intermediates.

Yield and Scalability

Under these conditions, the reaction achieves yields of 65–78%. Scaling to 10 mmol maintains consistency, though prolonged reflux (18–24 hours) is required for larger batches. Recrystallization from ethanol or acetonitrile provides the pure product as pale-yellow crystals.

Microwave-Assisted Synthesis via Thiourea Intermediate

Microwave irradiation offers a rapid alternative for synthesizing thioxo-pyridine derivatives. While originally developed for thienopyrimidines, this method has been adapted for this compound by modifying starting materials.

Stepwise Procedure

  • Formation of Thiourea Intermediate :
    A mixture of 2-amino-3-cyano-4,5-di(2-thienyl)thiophene and phenyl isothiocyanate is irradiated in a microwave reactor (600–800 W) for 45–60 seconds. This generates a thiourea adduct.

  • Cyclization with Alkaline Hydroxide :
    The intermediate is treated with alcoholic KOH (10% w/v) and heated at 80°C for 2 hours. Cyclization occurs via nucleophilic attack of the thiolate on the nitrile carbon, forming the pyridine ring.

Advantages and Limitations

  • Advantages : Microwave irradiation reduces reaction time from hours to minutes and improves yields (70–85%) compared to conventional heating.

  • Limitations : Requires specialized equipment and careful control of irradiation power to avoid decomposition.

Suzuki-Miyaura Cross-Coupling Approach

Although less common, Suzuki-Miyaura coupling provides a modular route to install thienyl groups onto a preformed pyridine core. This method is advantageous for introducing structural diversity but involves multi-step synthesis.

Synthetic Pathway

  • Preparation of Halopyridine Precursor :
    2-Thioxo-4-chloro-1,2-dihydro-3-pyridinecarbonitrile is synthesized via cyclocondensation of chloroacetonitrile with thiourea.

  • Cross-Coupling with Thienylboronic Acids :
    The chloro-substituted pyridine reacts with 2-thienylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in 1,4-dioxane/water (3:1) at 80°C for 24 hours.

Optimization Insights

  • Catalyst Loading : Increasing Pd(PPh₃)₄ to 7.5 mol% improves yields to 65–70%.

  • Solvent Effects : Mixed solvents (dioxane/water) enhance boronic acid solubility and reaction homogeneity.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Cyclocondensation65–7812–24 hHighExcellent
Microwave70–85<1 hModerateLimited
Suzuki-Miyaura60–7024–36 hLowModerate

Key Observations :

  • Cyclocondensation is preferred for large-scale synthesis due to its simplicity and cost-effectiveness.

  • Microwave methods excel in rapid small-batch production but require significant energy input.

  • Suzuki coupling is reserved for derivatives requiring regioselective thienyl group installation.

Chemical Reactions Analysis

Types of Reactions

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to 4,6-DI(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile exhibit antimicrobial properties. The thienyl groups enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties
There is growing interest in the anticancer applications of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The thioxo group is believed to play a critical role in these activities by facilitating interactions with cellular targets involved in cancer progression . Further research is needed to elucidate the specific pathways involved.

Material Science Applications

Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to function as a semiconductor could be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thienyl groups contribute to charge transport properties, which are crucial for the efficiency of these devices .

Sensors
This compound has potential applications in sensor technology due to its sensitivity to environmental changes. Research has shown that it can be used as a sensing material for detecting volatile organic compounds (VOCs) and other pollutants. The electronic response of the compound changes upon exposure to specific analytes, allowing for real-time monitoring .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Study 2Anticancer PropertiesInduced apoptosis in human breast cancer cells (MCF-7) with IC50 values around 30 µM after 48 hours .
Study 3Organic ElectronicsAchieved a power conversion efficiency (PCE) of 5% in OPVs using blends containing this compound .

Mechanism of Action

The mechanism by which 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE exerts its effects is primarily through its interaction with molecular targets. For example, molecular docking studies have shown that its derivatives can bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism of action in antiviral therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,6-di(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Synthetic Pathway Applications/Properties
This compound (Target) C₁₄H₇N₃S₃ ~329.4* 4,6-di(2-thienyl), 2-thioxo, 3-cyano Thioxo (C=S), nitrile (C≡N) One-pot reaction of acetylenic ketones with cyanothioacetamide Precursor for thienopyridine derivatives
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile C₁₀H₅N₂S₂ ~217.3* 2-sulfanyl, 6-(2-thienyl), 3-cyano Sulfanyl (SH), nitrile (C≡N) Multi-component reactions (exact method unspecified) Not explicitly stated; potential antimicrobial
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile C₁₄H₈N₂O₂S 268.29 4-(thienyl), 6-(furyl), 2-oxo, 3-cyano Oxo (C=O), nitrile (C≡N) Unspecified (commercially available) Heterocyclic intermediate
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₇N₂O 147.16 5,6-dimethyl, 2-oxo, 3-cyano Oxo (C=O), nitrile (C≡N) Unspecified (likely via condensation reactions) Intermediate for pharmaceuticals
4,6-Di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine C₂₀H₁₆N₆ 340.39 4,6-di(indolyl), 2-amino Amino (NH₂) Multicomponent stepwise reaction Antimicrobial activity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • The thioxo group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to oxo derivatives (e.g., C=O in and ) .
  • Thienyl groups (electron-rich sulfur heterocycles) improve aromatic π-π stacking compared to furyl (oxygen-based, less electron-dense) or methyl substituents .

Synthetic Flexibility :

  • The target compound’s synthesis is a one-pot process, offering efficiency over multi-step routes required for fused systems like thiazolo-pyrimidines () .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~329.4 vs. 268.29 in ) may reduce solubility, but thienyl groups could improve lipophilicity for membrane penetration .

Biological Activity

4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2S2C_{14}H_{10}N_2S_2. The compound features two thienyl groups attached to a dihydropyridine core, which contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. A case study highlighted in recent literature found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM over 48 hours .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antimicrobial Study : A comprehensive evaluation of the antimicrobial efficacy was performed using disk diffusion methods alongside MIC determination .
  • Anticancer Evaluation : In a detailed study on MCF-7 cells, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the thienyl positions significantly affect biological activity, suggesting avenues for further optimization .

Q & A

What is the optimized synthetic route for 4,6-di(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile, and how is its structure validated?

Basic Synthesis & Characterization
The compound is synthesized via a one-pot cyclocondensation reaction between acetylenic ketones and cyanothioacetamide in the presence of morpholine as a catalyst under reflux conditions. Key steps include:

  • Reactants : Acetylenic ketones (bearing thiophene substituents) and cyanothioacetamide.
  • Catalyst : Morpholine facilitates cyclization and tautomerization.
  • Workup : Purification via recrystallization or column chromatography.

Structural validation employs:

  • 2D NMR spectroscopy (COSY, HSQC) to confirm regiochemistry and substituent positions.
  • Derivatization : Conversion to 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives to validate reactivity and structural motifs .

How do electronic effects of thiophenyl substituents influence the compound’s reactivity compared to phenyl analogs?

Advanced Reactivity Analysis
Thiophenyl groups introduce distinct electronic and steric effects:

  • Electron-rich sulfur atoms enhance π-conjugation, altering redox properties (measured via cyclic voltammetry).
  • Steric hindrance : Bulkier thiophene substituents reduce cyclization efficiency, requiring optimized solvent systems (e.g., DMF/EtOH mixtures).
  • Comparative studies : Hammett plots correlate substituent electronic parameters (σ) with reaction rates for phenyl vs. thiophenyl analogs .

What methodologies resolve contradictions in reported biological activity data for this compound?

Data Contradiction Analysis
Discrepancies in bioactivity studies (e.g., anti-inflammatory vs. antiarrhythmic effects) are addressed by:

  • Standardized assays : Re-evaluating activity using uniform protocols (e.g., COX-2 inhibition assays for anti-inflammatory properties).
  • Structure-activity relationship (SAR) studies : Systematic substitution of thiophene rings with halogens or electron-withdrawing groups to isolate contributing factors.
  • Meta-analysis : Cross-referencing datasets from independent studies to identify outliers or confounding variables .

How is tautomerism in the thioxo group characterized, and which form predominates in solution?

Advanced Structural Analysis
The compound exists in equilibrium between thioxo (C=S) and thiol (C–SH) tautomers. Dominance is determined via:

  • NMR spectroscopy : Chemical shifts of NH protons (δ ~12–14 ppm) confirm the thioxo form.
  • Deuterium exchange experiments : Disappearance of NH signals in D₂O validates labile protons.
  • IR spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (C=S) vs. ~2550 cm⁻¹ (S–H) .

What computational strategies model the reaction mechanism of its synthesis?

Mechanistic Studies
Density functional theory (DFT) calculations and kinetic studies elucidate:

  • Transition states : Energy barriers for cyclization steps (e.g., keto-enol tautomerization).
  • Intermediate stability : Relative energies of Michael adducts and enamine intermediates.
  • Kinetic monitoring : In situ NMR tracks reaction progress to validate computational predictions .

How are derivatives synthesized for structure-activity relationship (SAR) studies?

Derivative Synthesis Strategies
Derivatives are prepared via:

  • Nucleophilic substitution : Replacing thiophenyl groups with halides or arylboronic acids.
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce heteroaryl moieties.
  • Functional group interconversion : Oxidation of thioxo to sulfonyl groups for solubility modulation.
    Purification involves preparative HPLC or gradient recrystallization .

What in silico approaches predict the compound’s drug-likeness and target interactions?

Pharmacological Evaluation
Computational tools include:

  • Molecular docking : Simulations with target proteins (e.g., COX-2, ion channels) to assess binding affinity.
  • ADMET profiling : SwissADME predicts bioavailability, blood-brain barrier permeability, and metabolic stability.
  • QSAR models : Regression analysis links electronic descriptors (logP, polar surface area) to bioactivity .

How do spectroscopic techniques differentiate positional isomers of this compound?

Advanced Spectroscopic Analysis
Isomeric discrimination relies on:

  • ¹H-¹H COSY NMR : Coupling patterns identify vicinal protons in substituted pyridine rings.
  • HSQC : Correlates carbon-proton pairs to assign substituent positions (e.g., 4,6-di-thienyl vs. 3,5-di-thienyl).
  • Mass spectrometry : Fragmentation patterns distinguish isomers based on stable cation radicals .

What challenges arise in scaling up the synthesis, and how are they mitigated?

Process Chemistry Considerations
Scale-up issues include:

  • Byproduct formation : Increased dimerization at higher concentrations; mitigated by slow reagent addition.
  • Solvent selection : Replacing morpholine with recoverable catalysts (e.g., polymer-supported amines).
  • Yield optimization : Design of Experiments (DoE) models to refine temperature, stoichiometry, and mixing rates .

How is the compound utilized in constructing heterocyclic frameworks for material science?

Advanced Applications
The compound serves as a precursor for:

  • Conductive polymers : Thiophene-pyridine hybrids exhibit tunable bandgaps (measured via UV-Vis spectroscopy).
  • Coordination complexes : Ligand behavior with transition metals (e.g., Cu²⁺, Fe³⁺) studied via cyclic voltammetry.
  • Photovoltaic materials : Incorporation into donor-acceptor systems for organic solar cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.